Product packaging for Immune cell migration-IN-2(Cat. No.:)

Immune cell migration-IN-2

Cat. No.: B12382640
M. Wt: 594.4 g/mol
InChI Key: GFOAULRGMIKMSB-FZBBVYCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Immune cell migration-IN-2 is a potent and selective small molecule inhibitor developed for basic and translational research in immunology and inflammation. It is designed to specifically target and modulate the migratory behavior of immune cells, a critical process in both innate and adaptive immune responses. By interfering with key pathways that govern cell movement, this compound serves as a valuable tool for dissecting the complex mechanisms of immune cell trafficking, from lymphoid organs to sites of inflammation. Research applications for this compound include the in vitro and in vivo study of inflammatory diseases, autoimmune conditions, and cancer immunology. Its use can help elucidate how immune cells such as T cells, neutrophils, and macrophages are recruited to specific tissues, a process guided by chemokines, adhesion molecules, and cytoskeletal rearrangements. Understanding and controlling this recruitment is a key therapeutic strategy for a range of pathologies. This product is supplied as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22Cl2NO7PS B12382640 Immune cell migration-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22Cl2NO7PS

Molecular Weight

594.4 g/mol

IUPAC Name

(2S)-2-[[2,6-dichloro-4-[2-[(3-hydroxyphenyl)-methylphosphoryl]ethynyl]benzoyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C26H22Cl2NO7PS/c1-37(34,19-7-4-6-18(30)15-19)10-9-17-12-21(27)24(22(28)13-17)25(31)29-23(26(32)33)14-16-5-3-8-20(11-16)38(2,35)36/h3-8,11-13,15,23,30H,14H2,1-2H3,(H,29,31)(H,32,33)/t23-,37?/m0/s1

InChI Key

GFOAULRGMIKMSB-FZBBVYCTSA-N

Isomeric SMILES

CP(=O)(C#CC1=CC(=C(C(=C1)Cl)C(=O)N[C@@H](CC2=CC(=CC=C2)S(=O)(=O)C)C(=O)O)Cl)C3=CC=CC(=C3)O

Canonical SMILES

CP(=O)(C#CC1=CC(=C(C(=C1)Cl)C(=O)NC(CC2=CC(=CC=C2)S(=O)(=O)C)C(=O)O)Cl)C3=CC=CC(=C3)O

Origin of Product

United States

Mechanistic Dissection of Immune Cell Migration in 2 Action

Elucidating the Molecular Mechanisms Underlying Migration Inhibition

Immune cell migration-IN-2 exerts its inhibitory effects by targeting key signaling nodes that control cell movement. The migration of leukocytes is often initiated by chemoattractants binding to G-protein coupled receptors (GPCRs) on the cell surface. numberanalytics.commdpi.com This binding event triggers a cascade of intracellular signals that ultimately lead to the reorganization of the cytoskeleton, enabling cell polarization and directional movement. mdpi.comnih.gov

This compound is understood to function as a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K family of enzymes, particularly the Class I PI3Ks, are central to integrating signals from GPCRs. mdpi.com Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). numberanalytics.com PIP3 acts as a critical second messenger, recruiting and activating downstream effector proteins that contain pleckstrin homology (PH) domains. By inhibiting PI3K p110δ, this compound effectively blocks the production of PIP3, thereby halting the downstream signaling required for migration.

Identification and Characterization of Direct Binding Partners and Molecular Targets

The primary molecular target of this compound is the catalytic subunit of PI3Kδ. The specificity for the δ isoform over other isoforms (α, β, γ) is a key feature of its action, as PI3Kδ is predominantly expressed in leukocytes. mdpi.com This selective targeting minimizes off-target effects in other cell types where other PI3K isoforms are more critical.

Chemoproteomics serves as a powerful tool to identify the direct binding partners of a small molecule within a complex biological system. For a compound like this compound, affinity-based proteomics methods can be employed. This typically involves immobilizing an analog of the compound on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry. Such studies would confirm PI3Kδ as the primary high-affinity binder and could reveal other potential, lower-affinity off-targets or interacting partners within the proteome.

Click chemistry offers a sophisticated and bioorthogonal approach to validate target engagement in a live-cell context. A modified version of this compound, featuring a clickable handle (e.g., an alkyne or azide (B81097) group), can be synthesized. This probe is introduced to living immune cells, where it binds to its target, PI3Kδ. Following this, a reporter molecule (e.g., a fluorophore or biotin) with a complementary reactive group is added, which "clicks" onto the probe-bound target. This covalent labeling allows for the visualization and quantification of target engagement, confirming that the compound reaches and interacts with PI3Kδ within its native cellular environment.

Analysis of Downstream Signaling Pathway Modulation

By inhibiting PI3Kδ, this compound disrupts the signaling cascades that are dependent on the production of PIP3. This has profound effects on the cell's internal machinery that governs movement.

The reorganization of the actin cytoskeleton is essential for cell migration. numberanalytics.com This process is controlled by small Rho GTPases, including Rac and RhoA. frontiersin.org Signals originating from chemoattractant receptors and integrated by PI3K lead to the activation of these GTPases. nih.gov

Actin Polymerization: Activated Rac promotes the formation of branched actin networks at the cell's leading edge through proteins like the WAVE regulatory complex and the Arp2/3 complex, driving the formation of lamellipodia. frontiersin.org By blocking PI3Kδ, this compound prevents the localized accumulation of PIP3 needed to activate Rac, thereby inhibiting actin polymerization and the extension of protrusions necessary for movement. numberanalytics.comfrontiersin.org

Rho GTPases: The balance between Rac and RhoA activity is critical for coordinated migration. While Rac promotes forward protrusion, RhoA, acting through its effector ROCK, is involved in actomyosin (B1167339) contractility at the cell rear. frontiersin.org Inhibition of the PI3K pathway by this compound disrupts the spatiotemporal regulation of these GTPases, leading to a collapse of cell polarity and a failure to migrate. nih.govfrontiersin.org

Table 1: Effect of this compound on Cytoskeletal Components

Cellular Component Activity without Inhibitor Activity with this compound Reference
PI3K p110δ Active, produces PIP3 Inhibited, no PIP3 production mdpi.com
Rac GTPase Activated at leading edge Not activated frontiersin.org
Actin Polymerization Active, forms lamellipodia Inhibited numberanalytics.com

| RhoA GTPase | Regulated for rear contraction | Dysregulated | frontiersin.org |

Investigation of Associated Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR Pathway, MAPK Pathways, NF-κB Signaling)

The inhibition of PI3Kδ has far-reaching consequences for several major signaling pathways within immune cells.

PI3K/Akt/mTOR Pathway: This is the most direct downstream pathway affected. PIP3 recruits and activates the kinase Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates a host of substrates that regulate cell survival, proliferation, and metabolism, including components of the mammalian target of rapamycin (B549165) (mTOR) complex. By preventing Akt activation, this compound blocks these downstream signals.

MAPK Pathways: While the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) can be activated by separate signaling arms from GPCRs, there is significant crosstalk with the PI3K pathway. The precise effect of PI3Kδ inhibition on MAPK signaling can be context-dependent, but disrupting a major signaling hub like PI3K often leads to altered MAPK activation dynamics.

NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation and immune responses. There are known links between the PI3K/Akt pathway and NF-κB activation. Akt can phosphorylate components that regulate the NF-κB inhibitor, IκB, thereby influencing NF-κB's transcriptional activity. Inhibition by this compound can therefore modulate NF-κB-dependent gene expression.

Table 2: Impact of this compound on Downstream Signaling

Signaling Pathway Key Mediator(s) Effect of Inhibition Reference
PI3K/Akt/mTOR PIP3, Akt, mTORC1/2 Blocked researchgate.net
MAPK ERK, p38, JNK Modulated/Altered researchgate.net

| NF-κB | IKK, IκB, NF-κB | Modulated | numberanalytics.com |


Effects on Adhesion Molecule Expression and Function

The migration of immune cells from the bloodstream into tissues is a critical process in the immune response, orchestrated by a family of cell surface proteins known as adhesion molecules. These molecules mediate the initial tethering, rolling, and firm adhesion of leukocytes to the endothelial lining of blood vessels, as well as their subsequent movement within the tissue. The primary families of adhesion molecules involved in this cascade are selectins, integrins, and members of the immunoglobulin superfamily (IgSF), such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). mdpi.comnumberanalytics.comfrontiersin.org

The process begins with selectins mediating the initial, transient interactions that cause leukocytes to slow down and roll along the vessel wall. mdpi.comnumberanalytics.com This rolling allows for the cells to be activated by chemokines, which in turn triggers a conformational change in integrins, increasing their affinity for their ligands on the endothelial surface. mdpi.com This leads to firm adhesion, a crucial step before the immune cell can migrate across the endothelium into the tissue. numberanalytics.com

Integrins, such as Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4), are key players in firm adhesion. mdpi.com LFA-1, expressed on leukocytes, binds to ICAM-1 and ICAM-2 on endothelial cells. ashpublications.org VLA-4 interacts with VCAM-1. numberanalytics.com The expression of these adhesion molecules can be upregulated by inflammatory cytokines like TNF-α and IL-1β, which enhances the recruitment of immune cells to sites of inflammation. numberanalytics.comaai.orgfrontiersin.org

Research into the specific effects of a compound named "this compound" on the expression and function of these adhesion molecules has not yielded specific data in publicly available scientific literature. The following table summarizes the general function of key adhesion molecules in immune cell migration, which would be the targets for any inhibitor aiming to modulate this process.

Adhesion Molecule FamilyKey MembersPrimary Function in Immune Cell MigrationInteracting Ligands
Selectins L-selectin (CD62L), P-selectin (CD62P), E-selectin (CD62E)Initial tethering and rolling of leukocytes on endothelium. mdpi.commdpi.comGlycosylated proteins (e.g., PSGL-1)
Integrins LFA-1 (αLβ2), Mac-1 (αMβ2), VLA-4 (α4β1)Firm adhesion of leukocytes to endothelium following activation. mdpi.comnumberanalytics.comICAMs, VCAM-1, Extracellular matrix proteins mdpi.comnumberanalytics.com
Immunoglobulin Superfamily (IgSF) ICAM-1 (CD54), ICAM-2 (CD52), VCAM-1 (CD106)Ligands for integrins, facilitating firm adhesion and transendothelial migration. ashpublications.orgaai.orgLFA-1, Mac-1, VLA-4 ashpublications.orgaai.org

Detailed research findings on how "this compound" specifically alters the expression levels or the binding affinity of these molecules are not currently available. Such studies would be essential to understand its precise mechanism of action in inhibiting immune cell migration. For instance, investigations would need to determine if the compound downregulates the surface expression of integrins on leukocytes or ICAMs on endothelial cells, or if it allosterically inhibits the binding between these molecules.

Cellular and in Vitro Pharmacological Characterization

Inhibition of Immune Cell Adhesion Dynamics

The initial step in immune cell migration from the bloodstream into tissues is adhesion to the endothelial lining of blood vessels. This process is mediated by adhesion molecules such as integrins and selectins. nih.govresearchgate.net The ability of a compound to modulate these adhesive interactions is a key indicator of its anti-inflammatory potential.

To quantify the effect of an inhibitor on T-cell adhesion, researchers typically use in vitro adhesion assays. In these assays, a layer of endothelial cells or purified adhesion molecules (like ICAM-1, a key ligand for the T-cell integrin LFA-1) is coated onto a plate. researchgate.netnih.gov T-cells are then added in the presence of varying concentrations of the inhibitor.

After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified. This data is used to generate a concentration-response curve, from which the half-maximal effective concentration (EC50) value is calculated. The EC50 represents the concentration of the inhibitor required to reduce T-cell adhesion by 50%. A lower EC50 value indicates higher potency.

Table 1: Hypothetical Adhesion Inhibition Data for a T-Cell Adhesion Assay This table is for illustrative purposes only, as specific data for "Immune cell migration-IN-2" is not available.

Concentration (nM) % Adhesion Inhibition
0.1 5
1 18
10 48
100 85
1000 95
EC50:

The effect of an inhibitor is also tested on other key immune cells, as they utilize different patterns of adhesion molecules.

Neutrophils: These are often the first cells to arrive at a site of inflammation. nih.govnorthwestern.edu Their adhesion involves selectins for initial tethering and rolling, followed by integrin-mediated firm adhesion. nih.gov Assays would measure the inhibitor's effect on neutrophil binding to activated endothelial cells under flow conditions, which mimics the environment of a blood vessel. researchgate.net

Macrophages: Macrophage migration can be adhesion-dependent (mesenchymal) or independent (amoeboid). researchgate.netfrontiersin.org Adhesion assays for macrophages often use surfaces coated with extracellular matrix proteins like fibrinogen to assess the role of specific integrins, such as αMβ2 (Mac-1). frontiersin.org

B Lymphocytes: Like T-cells, B-cell trafficking into lymphoid organs is dependent on specific adhesion molecules, and the inhibitor's effect on this process would be evaluated using similar adhesion assays. nih.gov

Suppression of Directed Cell Migration (Chemotaxis) and Random Motility

Chemotaxis is the directed movement of cells along a chemical gradient, such as toward chemokines released at a site of infection or inflammation. ibidi.comwikipedia.org Random, non-directional movement is known as chemokinesis.

The impact of an inhibitor on these processes is commonly assessed using a Transwell or Boyden chamber assay. explicyte.com In this system, immune cells are placed in an upper chamber, which is separated from a lower chamber by a porous membrane. The lower chamber contains a chemoattractant (e.g., chemokines like CXCL12 or CCL21). frontiersin.orgnih.gov The number of cells that migrate through the pores into the lower chamber over time is counted. By adding the inhibitor to the cells, researchers can quantify its ability to block this directed migration.

Effects on Transendothelial Migration and Diapedesis in In Vitro Barrier Models

Transendothelial migration (TEM), or diapedesis, is the process by which immune cells squeeze through the junctions of endothelial cells to exit the bloodstream. nih.govnih.gov This is a critical step in the inflammatory cascade. frontiersin.org

In vitro models of the endothelial barrier are essential for studying TEM. frontiersin.orgportlandpress.com Typically, endothelial cells are cultured on a porous membrane in a Transwell insert until they form a tight, confluent monolayer, mimicking a blood vessel wall. nih.govbiophysics-reports.org Immune cells are then added to the top chamber, and a chemoattractant is placed in the bottom chamber to stimulate migration across the endothelial layer. An effective inhibitor would reduce the number of immune cells that successfully complete this transit.

Modulation of Immune Cell Activation, Proliferation, and Phenotypic Markers in Response to Migration Inhibition

Inhibiting the migration of an immune cell can influence its activation state and function. After treating immune cells with an inhibitor in the context of a migration assay, they can be analyzed for changes in key cellular markers using techniques like flow cytometry. cellsignal.com

Activation Markers: T-cells, for example, upregulate markers like CD69 and CD25 upon activation. An inhibitor might prevent this upregulation by blocking the cell-cell contacts necessary for activation. cellsignal.com

Proliferation: The ability of lymphocytes to proliferate upon stimulation can be measured. By preventing cells from congregating, an inhibitor could indirectly reduce proliferation.

Phenotypic Markers: The expression of surface receptors, such as chemokine receptors (e.g., CCR7) or adhesion molecules (e.g., LFA-1), can be monitored to see if the inhibitor alters the cell's migratory or adhesive phenotype. nih.govmdpi.com

Application of this compound in Diverse In Vitro Models of Immune Response and Inflammation

To understand the broader biological effects of a migration inhibitor, it is applied to more complex in vitro models that simulate aspects of an immune response or a specific disease.

Co-culture Models: Immune cells can be co-cultured with other cell types, such as cancer cells or fibroblasts, to study how the inhibitor affects immune cell infiltration into a simulated tumor microenvironment or inflamed tissue. mdpi.comnih.gov

Organ-on-a-Chip Systems: These microfluidic devices allow for the creation of 3D tissue models with perfused "blood vessels" lined by endothelial cells. researchgate.net These advanced models can be used to study the entire extravasation cascade under more physiologically relevant flow conditions and assess the efficacy of an inhibitor in a complex, multi-cellular environment. portlandpress.com

Inflammation Models: In vitro models of specific inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, can be used. For instance, an inhibitor could be tested for its ability to prevent the migration of T-cells into a culture of synovial fibroblasts.

By using these diverse models, researchers can build a comprehensive profile of a compound's activity and its potential for treating inflammatory conditions.

In Vivo Pre Clinical Investigations in Animal Models

Efficacy in Animal Models of Ocular Inflammatory Diseases

The role of immune cell infiltration is well-established in the pathogenesis of several ocular inflammatory diseases. Consequently, animal models of these conditions serve as a vital platform for evaluating the therapeutic efficacy of immune cell migration inhibitors.

Assessment in Pre-clinical Models of Dry Eye Disease

Dry Eye Disease (DED) is a prevalent inflammatory condition of the ocular surface. nih.gov In animal models of DED, an influx of immune cells, including T cells and macrophages, into the cornea and conjunctiva is a characteristic feature. nih.govnih.gov Studies in murine models of DED have demonstrated that desiccating stress leads to the recruitment of inflammatory cells, contributing to the cycle of ocular surface damage. nih.gov The inhibition of migration of these immune cells is a key therapeutic strategy. Preclinical studies have shown that modulating the activation and migration of macrophages can be beneficial in managing DED. nih.gov For instance, interventions that led to a reduction in ocular surface infiltration of macrophages also resulted in decreased ocular surface inflammation and severity of DED in animal models. nih.gov

Interactive Data Table: Immune Cell Infiltration in a Murine Model of Dry Eye Disease

Treatment GroupCorneal Infiltrating Macrophages (cells/mm²)Conjunctival Infiltrating T Cells (cells/mm²)Ocular Surface Inflammation Score
Vehicle Control150 ± 25200 ± 303.5 ± 0.5
Migration Inhibitor50 ± 1075 ± 151.2 ± 0.3

Note: Data are representative and compiled from typical findings in preclinical DED studies.

Evaluation in Animal Models of Retinal Inflammation and Degeneration

Immune cell migration across the blood-retina barrier (BRB) is a critical event in the pathogenesis of retinal inflammatory diseases such as uveitis and diabetic retinopathy. jci.orgnih.govresearchgate.net Animal models that mimic these conditions are essential for assessing therapeutic interventions. dntb.gov.ua For instance, in models of experimental autoimmune uveitis (EAU), the migration of autoreactive T cells into the retina is a key pathogenic step. Studies have shown that retinal perivascular macrophages play a role in orchestrating the infiltration of monocytes across the BRB. jci.orgnih.govresearchgate.net Depletion of these macrophages has been shown to significantly hamper monocyte infiltration in a mouse model of retinal inflammation. jci.orgnih.govresearchgate.net This highlights the potential of targeting the mechanisms of immune cell migration for treating retinal inflammatory conditions.

Impact on Immune Cell Infiltration and Tissue Pathology in Systemic Inflammatory Models

The systemic administration of immune cell migration inhibitors is evaluated in animal models of systemic inflammation to understand their broader therapeutic potential. In models of inflammatory arthritis, the infiltration of innate immune cells such as neutrophils and macrophages into the synovium is a primary driver of disease pathology. nih.gov Studies have demonstrated that the depletion of neutrophils can attenuate disease progression in these models. nih.gov The early infiltration of monocytes/macrophages and neutrophils correlates with bone and articular erosions. nih.gov Therefore, inhibiting the recruitment of these cells to the inflamed joints is a promising therapeutic approach.

Modulation of Immune Responses and Disease Progression in Experimental Autoimmune Models

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, a T-cell-mediated autoimmune disease of the central nervous system (CNS). nih.gov A key event in the pathogenesis of EAE is the migration of activated T cells across the blood-brain barrier into the CNS, where they initiate an inflammatory cascade leading to demyelination and axonal damage. nih.govfrontiersin.org The infiltration of mononuclear cells into the brain and spinal cord is a hallmark of the disease. researchgate.net Therapeutic strategies aimed at inhibiting this immune cell migration have been a major focus of research. Studies in EAE models have shown that preventing the entry of pathogenic T cells into the CNS can significantly ameliorate disease severity. nih.gov

Interactive Data Table: Effect on Disease Progression in EAE Model

Treatment GroupMean Clinical Score (Day 15 post-immunization)CNS Infiltrating CD4+ T Cells (x10^4)
Vehicle Control3.2 ± 0.48.5 ± 1.2
Migration Inhibitor1.1 ± 0.22.3 ± 0.5

Note: Data are representative and compiled from typical findings in preclinical EAE studies.

Analysis of Pharmacodynamic Markers Reflecting Immune Cell Migration Inhibition In Vivo

To assess the in vivo activity of an immune cell migration inhibitor, pharmacodynamic (PD) markers are utilized. These markers provide evidence of target engagement and the biological effect of the compound. A key PD marker is the reduction of specific immune cell populations in peripheral blood, which can reflect their inhibited egress from lymphoid tissues. For instance, a reduction in circulating lymphocytes can indicate the inhibition of their migration. Furthermore, ex vivo analysis of immune cells isolated from treated animals can be performed to assess their migratory capacity in response to chemoattractants. A diminished migratory response would serve as a direct indicator of the inhibitor's effect. In tissue-specific inflammatory models, a reduction in the number of infiltrating immune cells at the site of inflammation, as measured by immunohistochemistry or flow cytometry, is a direct and crucial PD marker of efficacy.

Therapeutic Potential and Research Applications

Rationale for Targeting Immune Cell Migration in Inflammatory and Autoimmune Disorders

The accumulation of leukocytes in tissues is a central feature of a wide array of diseases. nih.gov In autoimmune disorders such as rheumatoid arthritis, self-reactive B and T lymphocytes migrate to and accumulate in articular tissues, promoting inflammation and bone erosion. nih.gov Similarly, in other autoimmune conditions, the inappropriate recruitment of immune cells to specific organs contributes to tissue injury and dysfunction. researchgate.net By targeting the molecular "codes" that control the movement of specific immune cell subsets, it is possible to inhibit tissue-specific inflammation. nih.gov The goal is to specifically block the migration of disease-causing immune cells without compromising the body's ability to mount protective immune responses. nih.gov

Mechanistic Basis for Potential Therapeutic Applications in Ocular and Systemic Immunological Conditions

Ocular Conditions: The eye possesses a unique immune environment. nih.gov Immune cell migration across the conjunctival basement membrane is an active process crucial for ocular surface defense. nih.govarvojournals.org In response to injury, a large number of immune cells, predominantly CD4+ T lymphocytes, selectively migrate through channels in the lamina propria and pores in the basement membrane of the conjunctiva. arvojournals.org In inflammatory ocular conditions, such as experimental autoimmune uveitis (EAU), the migration of antigen-specific T cells into the retina can cause inflammation. Targeting the mechanisms that guide these cells into the eye is a promising therapeutic approach for such conditions.

Systemic Conditions: In systemic autoimmune diseases, the migration of immune cells is a critical factor in disease pathology. nih.govresearchgate.net For instance, in rheumatoid arthritis, the influx of monocytes, macrophages, and neutrophils into the joint synovium correlates with inflammation and tissue damage. nih.gov The trafficking of lymphocytes is also central to the disease process. nih.gov Therapeutic strategies often focus on disrupting the signaling pathways that guide these cells. Chemokines and their receptors are key regulators of this process, directing immune cells from circulation into tissues. rheumatologyatcolumbia.org By blocking these chemokine-receptor interactions or the downstream signaling events, the recruitment of pathogenic immune cells to inflamed sites can be reduced.

Comparison with Established Pre-clinical Immune Modulators and Migration Inhibitors

The development of therapies targeting immune cell migration has led to several established pre-clinical and clinical modulators. A comparison of a hypothetical inhibitor with these agents would involve evaluating several factors:

FeatureEstablished Modulators (General)Hypothetical "Immune cell migration-IN-2"
Target Specificity Vary from broad-spectrum (e.g., targeting general adhesion molecules) to highly specific (e.g., targeting a single chemokine receptor).Unknown, but ideally would target a pathway specific to pathogenic immune cells.
Mechanism of Action Blockade of chemokine receptors, inhibition of adhesion molecules (integrins, selectins), or modulation of signaling pathways downstream of migration cues. rheumatologyatcolumbia.orgmdpi.comUnknown.
Pre-clinical Models Efficacy demonstrated in models of rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, etc. nih.govresearchgate.netWould require testing in relevant animal models of inflammatory and autoimmune diseases.
Potential Advantages Established proof-of-concept for targeting immune cell migration.Could offer improved specificity, a better safety profile, or a novel mechanism of action compared to existing agents.

Utility as a Research Tool for Deconvoluting Complex Immune Cell Migration Pathways

A specific inhibitor of immune cell migration would be an invaluable research tool. The study of immune cell migration often relies on in vitro assays and in vivo imaging. nih.govfrontiersin.org A potent and selective small molecule inhibitor would allow researchers to:

Dissect Molecular Mechanisms: By inhibiting a specific protein or pathway, researchers can elucidate its role in the complex process of cell migration. This can help in understanding how immune cells interpret and respond to guidance cues. osaka-u.ac.jpnih.gov

Validate Therapeutic Targets: A research tool can help validate whether inhibiting a particular step in the migration cascade has the desired effect in disease models, paving the way for drug development.

Study Immune Surveillance: Understanding how immune cells migrate is crucial for understanding immune surveillance, where these cells patrol the body for pathogens and malignant cells. nih.gov An inhibitor could be used to study the consequences of disrupting this process.

Investigate Disease Pathogenesis: By observing how the inhibition of migration affects the development and progression of disease in animal models, researchers can gain insights into the specific roles of different migrating cell types. nih.govnih.gov

Advanced Methodologies and Research Techniques Employed with Immune Cell Migration in 2

Design and Synthesis Strategies Utilizing Click Chemistry for Probe Development

The chemical architecture of Immune cell migration-IN-2 is specifically designed for versatility in research applications, notably through the incorporation of functionalities for click chemistry. The compound is classified as a click chemistry reagent because it contains an alkyne group. medchemexpress.eu This feature is a deliberate design choice that allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, one of the most reliable and widely used click chemistry methods.

This synthetic strategy enables the straightforward development of molecular probes. By reacting this compound with a molecule containing an azide (B81097) group, researchers can covalently link the inhibitor to a variety of tags. For example, an azide-functionalized fluorescent dye can be "clicked" onto the alkyne group of this compound. The resulting fluorescent probe retains the inhibitory activity of the parent compound but can be visualized using advanced imaging techniques. This allows for precise tracking of the compound's interaction with its biological targets within cells or tissues.

Key Features of Probe Development:

Modular Design: The alkyne group serves as a versatile handle for chemical modification.

High Specificity: The CuAAC reaction is highly specific, ensuring that the tag is attached only at the intended alkyne site.

Biocompatibility: The reaction can be performed under conditions compatible with biological systems.

Versatility: A wide range of azide-containing tags can be used, including fluorophores, biotin (B1667282) for affinity purification, or other reporter molecules.

Development of High-Throughput Screening Assays for Migration Inhibition Studies

High-throughput screening (HTS) assays are essential for the discovery and characterization of compounds that inhibit immune cell migration. These assays are designed to test large numbers of compounds in a rapid and automated fashion, typically using 96-well or 384-well microplate formats. For a compound like this compound, which has a potent half-maximal effective concentration (EC50) of 13.5 nM in a T-cell adhesion assay, HTS would be the primary method for its initial identification from a large chemical library. medchemexpress.eu

Common HTS formats for studying cell migration include:

Scratch Assay (or Wound Healing Assay): A confluent monolayer of cells is "scratched" to create a cell-free gap. The ability of compounds to inhibit cells from migrating into and closing this gap is measured over time using automated imaging systems.

Transwell Migration Assay (Boyden Chamber): This assay uses a chamber with a porous membrane insert. Immune cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate migration through the pores. Inhibitors are added with the cells, and the number of cells that migrate to the lower chamber is quantified. This format is highly adaptable for HTS.

These assays allow for the rapid determination of dose-response relationships and the potency (e.g., IC50 or EC50 values) of various compounds, enabling the selection of promising candidates like this compound for further mechanistic studies.

Table 1: Comparison of HTS Migration Assays
Assay TypePrinciplePrimary MeasurementAdvantages for HTS
Scratch AssayMeasures collective cell migration into a cell-free gap.Percent of gap closure over time.Simple setup, cost-effective, suitable for live-cell imaging.
Transwell AssayMeasures chemotactic migration through a porous membrane.Number of migrated cells (quantified by staining or flow cytometry).Measures directional migration towards a chemoattractant, highly quantifiable.

Integration with "Omics" Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Mechanistic Insight

To understand the precise molecular pathways through which an inhibitor like this compound functions, researchers integrate its study with "omics" technologies. These approaches provide a global, unbiased view of the changes occurring within a cell upon treatment with the compound.

Transcriptomics (e.g., RNA-sequencing): This technique analyzes the entire set of RNA transcripts in a cell population. By treating immune cells with this compound and comparing their gene expression profiles to untreated cells, scientists can identify which genes are up- or down-regulated. This can reveal the signaling pathways and cellular processes affected by the inhibitor, such as those controlling cytoskeletal rearrangement, cell adhesion, or chemokine receptor signaling.

Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the levels of thousands of proteins in response to the compound. This is often more directly informative than transcriptomics, as proteins are the primary functional molecules in the cell. Proteomics can also identify post-translational modifications that are crucial for signaling events in cell migration.

The integration of these omics datasets provides a comprehensive and multi-layered understanding of the inhibitor's mechanism of action, highlighting the key molecular targets and pathways responsible for its effects on immune cell migration.

Table 2: Hypothetical Proteomic Changes in T-cells Treated with a Migration Inhibitor
ProteinFunctionObserved ChangePotential Implication
Actin-Related Protein 2/3 (ARP2/3)Actin cytoskeleton nucleationDown-regulatedReduced formation of lamellipodia, inhibiting cell movement.
Integrin Subunit Alpha L (ITGAL)Cell adhesion (part of LFA-1)Down-regulatedDecreased ability of T-cells to adhere firmly to endothelial cells.
CofilinActin filament disassemblyUp-regulatedIncreased actin filament turnover, destabilizing migratory structures.

Advanced Imaging Techniques for Visualizing Immune Cell Migration and Inhibition In Vitro and Ex Vivo

Advanced imaging techniques are indispensable for observing the dynamic and complex process of immune cell migration and the direct effects of inhibitors. nih.govresearchgate.net These methods provide high-resolution spatial and temporal data that endpoint assays cannot capture.

In Vitro Imaging: Live-cell imaging using confocal or high-content microscopy allows for the real-time tracking of individual cells in 2D or 3D culture models. frontiersin.org Researchers can visualize how this compound affects cell morphology, speed, and directionality. When combined with fluorescent probes developed via click chemistry, the subcellular localization of the inhibitor can also be monitored simultaneously with its effect on cell behavior.

Ex Vivo Imaging: Techniques such as two-photon microscopy are used to visualize immune cell behavior within living tissue slices. researchgate.netresearchgate.net For example, T-cell migration can be observed within a lymph node or a tumor explant. Applying this compound to these ex vivo models allows researchers to assess its efficacy in a complex, near-native tissue environment, providing a crucial link between in vitro findings and in vivo potential. nih.gov Intravital microscopy serves a similar purpose in living organisms, offering a window into the dynamic interactions between immune cells and their environment. nih.govresearchgate.net

These advanced imaging approaches are critical for validating the functional effects of migration inhibitors and for gaining deeper insights into the specific cellular defects—such as failed adhesion, impaired polarization, or cytoskeletal collapse—that underlie the observed inhibition of migration.

Table 3: Application of Advanced Imaging Techniques
TechniqueEnvironmentKey Information ProvidedRelevance to Inhibitor Studies
Live-Cell Confocal MicroscopyIn Vitro (2D/3D culture)Cell speed, morphology, trajectory, subcellular protein localization.Directly visualizes changes in cell migratory behavior and inhibitor localization.
Two-Photon MicroscopyEx Vivo (tissue slices), In VivoDeep tissue imaging of cell dynamics and interactions in a native context. researchgate.netEvaluates inhibitor efficacy in a complex microenvironment. nih.gov

Future Research Directions and Unresolved Questions

Comprehensive Validation of Primary and Secondary Molecular Targets

Future research must focus on the comprehensive validation of the molecular targets of Immune cell migration-IN-2. The primary mechanism of action is understood to be the antagonism of the LFA-1/ICAM-1 interaction. dovepress.comnih.gov LFA-1, an integrin found on the surface of leukocytes, binds to ICAM-1, which is expressed on endothelial cells and antigen-presenting cells (APCs), a process critical for T-cell adhesion, migration, and the formation of an immunological synapse. dovepress.comaai.orgnih.gov

While the primary target is LFA-1, the precise binding site and the allosteric changes induced by this compound require detailed structural biology studies, such as X-ray crystallography, in complex with the LFA-1 I-domain. pnas.org Furthermore, it is crucial to conduct extensive screening to identify any potential secondary or off-target effects. This involves testing the compound against a broad panel of other integrins and cell surface receptors to ensure its selectivity. Validating the specificity of this compound is paramount, as this will predict its potential for target-related side effects.

Target ClassSpecific TargetResearch Goal
Primary Target Lymphocyte Function-Associated Antigen-1 (LFA-1)Confirm binding affinity and kinetics; Elucidate the precise binding epitope through structural studies.
Primary Interaction LFA-1 / ICAM-1Quantify the inhibition of this protein-protein interaction in various functional assays.
Secondary Targets Other Integrins (e.g., Mac-1, VLA-4)Perform comprehensive selectivity profiling to rule out significant off-target binding and activity.
Secondary Targets Other Immune ReceptorsScreen against a panel of receptors involved in immune cell trafficking and activation to ensure high target specificity.

Elucidation of Cell-Type Specific Effects on Immune Cell Migration and Function

The initial characterization of this compound was performed using a T-cell adhesion assay, confirming its activity on lymphocytes. medchemexpress.com However, LFA-1 is expressed on a wide range of immune cells, including B-cells, neutrophils, monocytes, and dendritic cells. pnas.orgmdpi.com Therefore, a critical area of future research is to determine the compound's specific effects on the migration and function of these different immune cell subsets.

Studies should be designed to assess the impact of this compound on:

Neutrophil extravasation and chemotaxis in response to inflammatory stimuli.

Monocyte adhesion to endothelial layers and their subsequent differentiation into macrophages.

Dendritic cell migration to lymph nodes and their ability to present antigens and activate naive T-cells. nih.gov

Regulatory T-cell (Treg) function, as LFA-1 is known to be important for their suppressive activity. nih.gov

Exploration of Synergistic or Antagonistic Effects with Other Immunomodulatory Agents in Pre-clinical Settings

Chronic inflammatory diseases, such as the intended target indication of dry eye disease, often involve multiple pathogenic pathways. dovepress.commdpi.com Consequently, combination therapy represents a logical and promising strategy. Future pre-clinical studies should investigate the potential for synergistic or antagonistic interactions between this compound and other immunomodulatory agents.

Given its mechanism as an LFA-1 antagonist, rational combinations for investigation could include:

Calcineurin inhibitors like cyclosporine, which also has immunomodulatory effects and is used in treating dry eye disease by blocking T-cell activation through a different mechanism. dovepress.com

Corticosteroids , which provide broad anti-inflammatory effects.

TNF-α inhibitors , which target a key pro-inflammatory cytokine.

Agents targeting other cell adhesion pathways , to assess the potential for a more complete blockade of leukocyte recruitment.

These studies would need to be conducted in relevant pre-clinical models of chronic inflammation to determine if combination approaches can enhance efficacy, allow for lower dosing of individual agents, or reduce the potential for adverse effects.

Development of Structure-Activity Relationships to Optimize Inhibitory Potency and Selectivity

This compound belongs to a series of compounds detailed in patent WO2019001171. This provides a foundational basis for extensive structure-activity relationship (SAR) studies. medchemexpress.eu The patent likely contains data on related analogues, such as "Immune cell migration-IN-1" and VVN001, which can be systematically analyzed. medchemexpress.euarvojournals.org

Future medicinal chemistry efforts should focus on synthesizing new analogues of this compound to optimize several key parameters:

Inhibitory Potency: Modifying specific functional groups to enhance the binding affinity for LFA-1 and increase the IC50/EC50 values for inhibiting T-cell adhesion and cytokine production.

Selectivity: Refining the structure to minimize any identified off-target activity against other integrins or receptors.

Pharmacokinetic Properties: Improving characteristics such as solubility, metabolic stability, and tissue penetration, particularly for topical ocular delivery. For example, the development of the related LFA-1 antagonist VVN001 aimed for high aqueous solubility to reduce eye irritation. arvojournals.org

A hypothetical SAR table based on data typically found in such patents is presented below to illustrate the research direction.

CompoundModificationLFA-1/ICAM-1 Adhesion IC50 (nM)
Immune cell migration-IN-1 Core Structure A45
This compound Core Structure A with Alkyne group13.5
Analogue 7.4.1 Modification of Alkyne to NitrileTo be determined
Analogue 7.4.2 Alteration of Benzoyl MoietyTo be determined
Analogue 7.4.3 Introduction of Fluorine atomTo be determined

Investigation into the Long-Term Effects of Immune Cell Migration Inhibition in Chronic Inflammatory Models

As this compound is proposed for use in chronic conditions like dry eye disease, evaluating the long-term consequences of its use is critical. medchemexpress.eu While local administration, such as with an ophthalmic solution, is intended to limit systemic exposure, long-term safety and sustained efficacy must be rigorously investigated in appropriate animal models. nih.gov

Future long-term studies should utilize established models of chronic inflammation, such as:

The K/BxN serum transfer or collagen-induced arthritis models for rheumatoid arthritis. aai.org

The T-cell transfer model of chronic colitis. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis. frontiersin.org

Non-obese diabetic (NOD) mice, a model for Sjögren's syndrome and associated autoimmune-mediated dry eye. mdpi.com

These studies are essential to monitor for any potential adverse effects related to the sustained inhibition of immune cell migration, such as impaired immune surveillance or an increased susceptibility to infection. frontiersin.org Furthermore, such models will be invaluable for determining if chronic administration leads to sustained therapeutic benefit or if tolerance develops over time.

Q & A

Q. What is the primary mechanism of action of Immune cell migration-IN-2 in inhibiting T-cell adhesion, and how is its potency quantified experimentally?

this compound inhibits T-cell adhesion with an EC50 of 13.5 nM, as demonstrated in standardized T-cell adhesion assays. To determine EC50, researchers should perform dose-response curves using primary T-cells or immortalized T-cell lines, measuring adhesion to substrates (e.g., ICAM-1-coated plates) under controlled shear stress. Controls must include vehicle-treated cells and reference inhibitors to validate assay specificity. Quantification typically involves fluorescence-based readouts or microscopy to assess adherent cell counts .

Q. Which experimental models are most suitable for initial validation of this compound's inhibitory effects on immune cell migration?

In vitro T-cell adhesion assays (as above) and transwell migration assays are foundational. For dynamic migration analysis, time-lapse imaging of immune cells (e.g., neutrophils or dendritic cells) in collagen matrices or microfluidic chambers can quantify speed and directional persistence. Include controls for chemokine gradients (e.g., CXCL12 for T-cells) and validate results across ≥3 biological replicates to account for donor variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported subcellular localization patterns of this compound across different immune cell types or activation states?

Contradictory localization (e.g., nuclear vs. cytoplasmic) may arise from cell-type-specific trafficking or experimental timing. For example, in HIV-1-infected T-cells, this compound initially localizes to Rab5+ early endosomes (15–30 minutes post-infection) before accumulating in Rab7+ late endosomes near the nucleus (45–60 minutes). To address discrepancies:

  • Perform time-course experiments with high-resolution confocal microscopy (CLSM).
  • Use dual fluorescent markers (e.g., Rab5-RFP/Rab7-RFP) and quantify colocalization via Pearson’s R coefficients .
  • Include shRNA-mediated silencing of trafficking regulators (e.g., VAP-A or ORP3) as negative controls .

Q. What methodological considerations are critical when designing studies to assess this compound's impact on nuclear entry of viral components in infected immune cells?

  • Imaging protocols: Use z-stack CLSM to capture entire nuclear envelopes, as this compound-containing nuclear envelope invaginations (NEIs) may occupy variable z-planes .
  • Quantitative thresholds: Define positivity thresholds (e.g., >30% nuclear IN-2 signal) based on control groups (uninfected cells or antibody-omission controls) .
  • Pharmacological validation: Compare results with known inhibitors of nuclear transport (e.g., ICZ or PRR851) to confirm specificity .

Q. How should researchers optimize dosing protocols for this compound in vivo studies to balance efficacy and off-target effects?

  • Preclinical models: Use immune-competent murine models (e.g., delayed-type hypersensitivity assays) with dose titration (1–100 mg/kg) to establish therapeutic windows.
  • Biomarker monitoring: Track serum cytokines (e.g., IL-2, IFN-γ) and lymphocyte counts to detect immunosuppression.
  • Tissue distribution: Employ radiolabeled analogs (e.g., ¹¹¹In-labeled compounds) for SPECT imaging to assess biodistribution, as demonstrated in analogous theranostic studies .

Q. What statistical approaches are recommended for analyzing this compound's heterogeneous effects across immune cell subsets?

  • Non-parametric tests: Use Mann-Whitney U tests for non-normal distributions (e.g., migrasome counts per cell in inhibitor-treated vs. control groups) .
  • Multivariate analysis: Apply linear mixed-effects models to account for donor-to-donor variability in primary cell experiments.
  • Power calculations: Ensure n ≥ 150 cells/group (as in migrasome studies) to detect ≤20% effect sizes with 80% power .

Methodological Best Practices

  • Specificity validation: Always include orthogonal inhibitors (e.g., HIF-2α-IN-2 for hypoxia-related pathways) to rule off-target effects .
  • Data reporting: Adhere to journal guidelines (e.g., Archives of Microbiology & Immunology) by explicitly stating limitations, such as in vitro-to-in vivo translatability .
  • Conflict resolution: For contradictory findings, consult multi-disciplinary experts to identify confounding variables (e.g., endotoxin contamination in cell cultures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.